molecular formula C9H9ClO3S B13561361 2-Cyclopropoxybenzene-1-sulfonylchloride

2-Cyclopropoxybenzene-1-sulfonylchloride

Cat. No.: B13561361
M. Wt: 232.68 g/mol
InChI Key: NXTUSBUBSYNZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO3S and a molecular weight of 232.68 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropoxy group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is primarily used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-cyclopropoxybenzenesulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) . The reaction is usually carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride:

C9H9O3S(OH)+SOCl2C9H9O3S(Cl)+SO2+HCl\text{C}_9\text{H}_9\text{O}_3\text{S}(\text{OH}) + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_9\text{O}_3\text{S}(\text{Cl}) + \text{SO}_2 + \text{HCl} C9​H9​O3​S(OH)+SOCl2​→C9​H9​O3​S(Cl)+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of 2-Cyclopropoxybenzene-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the cyclopropoxy group can yield cyclopropanone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Cyclopropanone Derivatives: Formed by the oxidation of the cyclopropoxy group.

Scientific Research Applications

2-Cyclopropoxybenzene-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Lacks the cyclopropoxy group, making it less sterically hindered and more reactive.

    Toluene-4-sulfonyl Chloride: Contains a methyl group instead of a cyclopropoxy group, leading to different reactivity and applications.

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon substituent, used in similar nucleophilic substitution reactions.

Uniqueness

2-Cyclopropoxybenzene-1-sulfonyl chloride is unique due to the presence of the cyclopropoxy group, which imparts steric hindrance and influences its reactivity. This makes it a valuable reagent in selective synthetic transformations where controlled reactivity is desired .

Properties

Molecular Formula

C9H9ClO3S

Molecular Weight

232.68 g/mol

IUPAC Name

2-cyclopropyloxybenzenesulfonyl chloride

InChI

InChI=1S/C9H9ClO3S/c10-14(11,12)9-4-2-1-3-8(9)13-7-5-6-7/h1-4,7H,5-6H2

InChI Key

NXTUSBUBSYNZJF-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC=C2S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.